3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine
Description
3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine characterized by a benzene ring substituted with two amine groups (-NH₂) at positions 1 and 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 2. This combination of electron-withdrawing substituents (fluoro and trifluoromethyl) significantly influences its electronic properties, stability, and reactivity. The compound’s instability in solution necessitates immediate use in subsequent reactions, such as benzimidazole ring formation or organocatalyst synthesis .
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6F4N2/c8-5-3(7(9,10)11)1-2-4(12)6(5)13/h1-2H,12-13H2 |
InChI Key |
BCOFLOISXSEPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine typically involves the trifluoromethylation of benzene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethylating agents and radical initiators under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into nitro groups or other oxidized forms.
Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups present in the molecule.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce new functional groups into the benzene ring .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine to other benzene-1,2-diamine derivatives are critical for understanding its unique properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Electronic Effects: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the compound’s acidity and electrophilicity compared to non-fluorinated analogs (e.g., 4-methylbenzene-1,2-diamine) . The fluorine atom at position 3 further polarizes the aromatic ring, increasing reactivity in condensation reactions (e.g., benzimidazole formation) .
Steric and Stability Considerations: Brominated analogs (e.g., 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine) exhibit higher molecular weights and altered steric profiles, which may reduce reaction yields compared to non-brominated derivatives . Stability varies with substitution: Diamines with electron-withdrawing groups (e.g., -CF₃, -F) are prone to oxidation but are stabilized in acidic or anhydrous conditions .
Synthetic Utility :
- 4-(Trifluoromethyl)benzene-1,2-diamine derivatives are pivotal in synthesizing benzimidazoles, a class of heterocycles with applications in medicinal chemistry (e.g., DGAT1 inhibitors) .
- Bromo-fluoro analogs (e.g., 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine) serve as intermediates in pesticide development .
Biological and Catalytic Activity: Organocatalysts derived from trifluoromethyl-substituted diamines show enhanced activity in asymmetric synthesis due to improved electron-deficient aromatic systems . Dimethylamino-substituted derivatives (e.g., N,N-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine) are explored for their ligand properties in coordination chemistry .
Biological Activity
3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine is an aromatic amine characterized by a unique structure that includes a fluorine atom and a trifluoromethyl group on a benzene ring, along with two amino groups at the 1 and 2 positions. Its molecular formula is C8H7F4N2, with a molecular weight of approximately 194.13 g/mol. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, as well as its reactivity with various biological targets.
The synthesis of 3-fluoro-4-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step processes such as nitration, reduction, bromination, diazotization, and substitution reactions. For instance, one method includes converting 2-bromo-4-fluoro-5-trifluoromethylaniline into the target compound through diazotization followed by substitution with metal cyanides .
Interaction Studies
Research indicates that 3-fluoro-4-(trifluoromethyl)benzene-1,2-diamine interacts with various biological targets. These interactions are crucial for understanding its potential medicinal applications. Key findings include:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are critical in various metabolic pathways.
- Receptor Modulation : It may modulate receptor functions, influencing cellular responses.
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound. Notable findings include:
- NOAEL (No Observed Adverse Effect Level) : In studies involving repeated doses in animal models, a NOAEL of 50 mg/kg was reported based on liver and kidney effects .
- Hepatotoxicity : Mild hypertrophy of hepatocytes was observed at elevated doses, indicating potential hepatotoxic effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3-fluoro-4-(trifluoromethyl)benzene-1,2-diamine, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | 179062-06-7 | 0.90 |
| 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine | 179062-02-3 | 0.88 |
| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | 0.84 |
| 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 | 0.84 |
These compounds exhibit variations in their functional groups and substituent positions, which can significantly influence their chemical properties and biological activities.
Case Study: Anticancer Activity
A study investigated the anticancer properties of several fluorinated aromatic amines, including derivatives of 3-fluoro-4-(trifluoromethyl)benzene-1,2-diamine. The results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction mechanisms . The specific pathways involved were linked to the modulation of signaling cascades associated with cell survival.
Case Study: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against various bacterial strains. The findings suggested that it exhibited significant antibacterial effects, particularly against Gram-positive bacteria . The mechanism was hypothesized to involve disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
